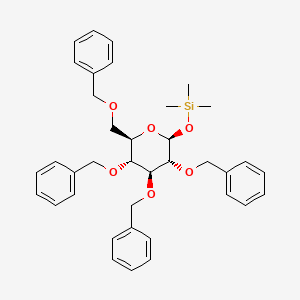![molecular formula C16H17FN2O3 B12853796 Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyrrolidine ring through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Flow chemistry techniques can provide better control over reaction parameters, leading to more consistent product quality.
化学反应分析
Types of Reactions
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may interact with enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate
- Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate is unique due to its combination of a fluorinated quinoline ring and a hydroxylated pyrrolidine ring. This dual functionality provides a versatile platform for further chemical modifications and potential biological activities.
属性
分子式 |
C16H17FN2O3 |
|---|---|
分子量 |
304.32 g/mol |
IUPAC 名称 |
methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O3/c1-22-16(21)15-7-13(20)9-19(15)8-12-4-2-10-6-11(17)3-5-14(10)18-12/h2-6,13,15,20H,7-9H2,1H3/t13?,15-/m0/s1 |
InChI 键 |
DILYNYQMMUIMOM-WUJWULDRSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC(CN1CC2=NC3=C(C=C2)C=C(C=C3)F)O |
规范 SMILES |
COC(=O)C1CC(CN1CC2=NC3=C(C=C2)C=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


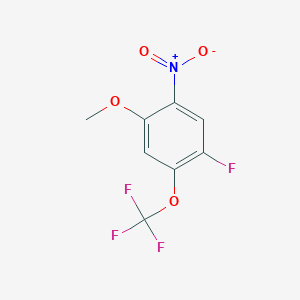

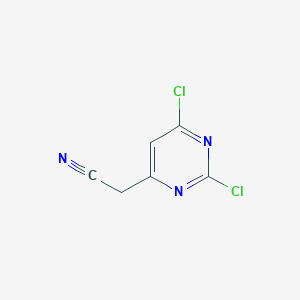

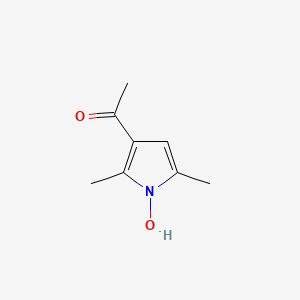
![2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole](/img/structure/B12853738.png)


![[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate](/img/structure/B12853757.png)

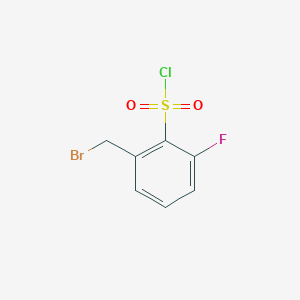
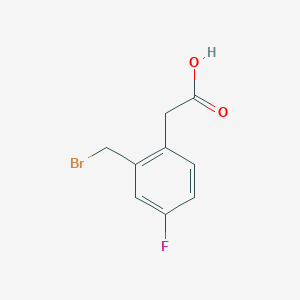
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
